

A Comparative Spectroscopic Guide to Cyclobutane-1,3-Dicarboxylic Acid Derivatives

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Compound of Interest

Compound Name: *cyclobutane-1,3-dicarboxylic acid*

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the spectroscopic characteristics of **cyclobutane-1,3-dicarboxylic acid** derivatives. This document summarizes key experimental data to aid in the identification and characterization of these compounds, which are valuable building blocks in medicinal chemistry and materials science.

The rigid and defined stereochemistry of the cyclobutane ring makes its derivatives attractive scaffolds for constructing complex molecular architectures. Understanding their spectroscopic properties is crucial for confirming their synthesis and for detailed structural elucidation. This guide focuses on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis- and trans-**cyclobutane-1,3-dicarboxylic acid** and related derivatives, offering a comparison with alternative cyclobutane structures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **cyclobutane-1,3-dicarboxylic acid** isomers and a comparative derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
cis-Cyclobutane-1,3-dicarboxylic Acid	Data not available in searched literature.	
trans-Cyclobutane-1,3-dicarboxylic Acid	Data not available in searched literature.	
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic Acid[1]	DMSO-d ₆	12.46 (s, 2H, COOH), 6.99-7.09 (m, 10H, Ar-H), 4.22 (d, J = 4.5 Hz, 2H, CH), 3.81 (d, J = 4.5 Hz, 2H, CH)
Cyclobutane[2]	CDCl ₃	1.96 (s, 8H, CH ₂)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
cis-Cyclobutane-1,3-dicarboxylic Acid	Data not available in searched literature.	
trans-Cyclobutane-1,3-dicarboxylic Acid	Data not available in searched literature.	
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic Acid[1]	DMSO-d ₆	174.3 (C=O), 139.6 (Ar-C), 128.2 (Ar-C), 128.0 (Ar-C), 126.2 (Ar-C), 44.8 (CH), 42.9 (CH)
Cyclobutane[3]	CDCl ₃	22.4 (CH ₂)

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Frequencies

Compound	Key Absorption Frequencies (cm ⁻¹)	Functional Group Assignment
Carboxylic Acids (general)[4] [5]	2500-3300 (broad), 1700-1725 (strong)	O-H stretch, C=O stretch
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic Acid	See reference for spectrum[1]	
Cyclobutane Derivatives[6]	~2950 (C-H stretch)	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation

Compound	Ionization Mode	Key Fragment Ions (m/z) and Interpretation
Dicarboxylic Acids (general)[7]	Electron Impact (EI)	[M-17] ⁺ (loss of OH), [M-45] ⁺ (loss of COOH)
trans-Cyclobutane-1,2-dicarboxylic acid	Electron Impact (EI)	See reference for spectrum[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing spectroscopic data. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the cyclobutane derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, the solvent signal can also be used as a reference. Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

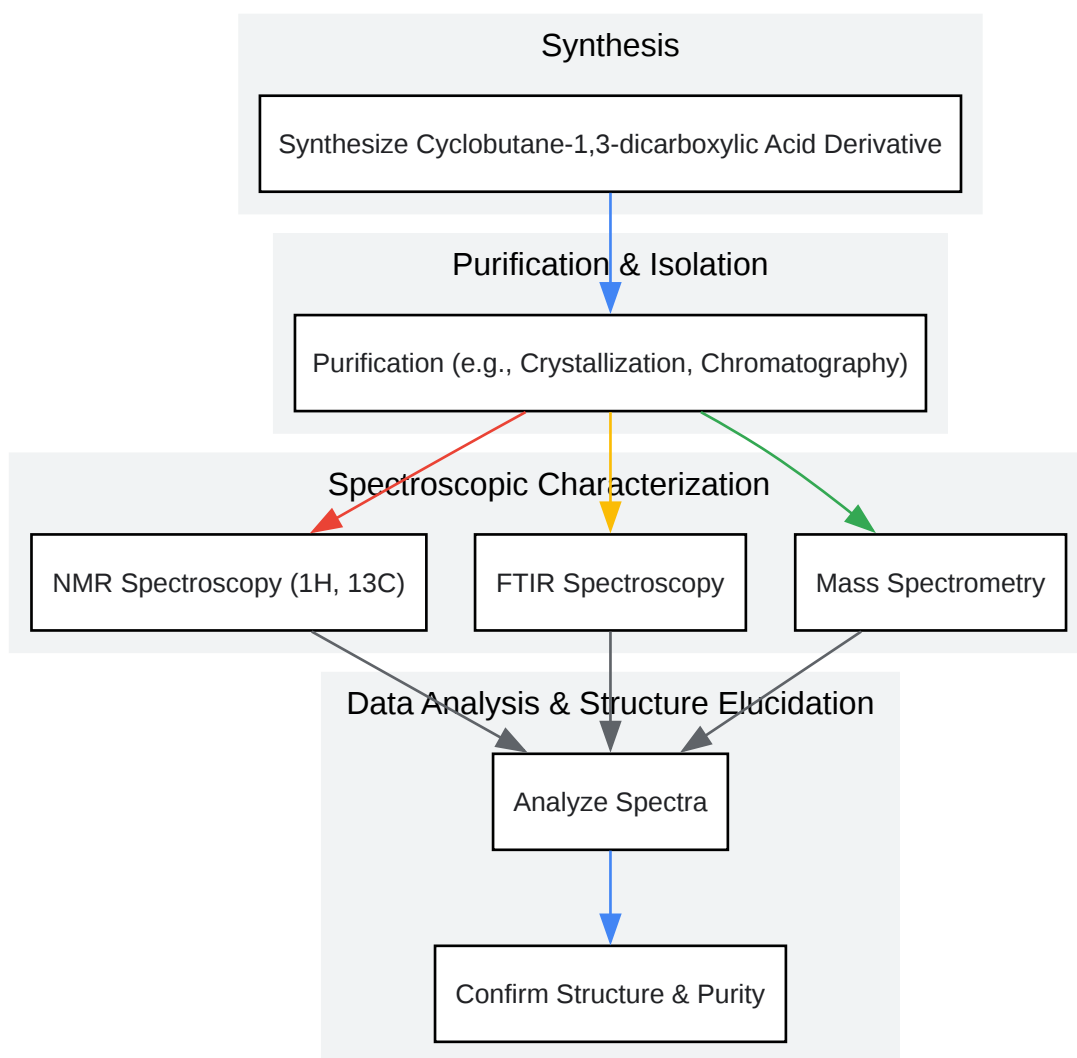
FTIR spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples, or in a suitable solvent for liquid samples. The spectrum is an average of multiple scans over a wavenumber range of 4000 to 400 cm^{-1} . The data is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with electron ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized **cyclobutane-1,3-dicarboxylic acid** derivative.



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Caption: General workflow for the synthesis and spectroscopic characterization of cyclobutane derivatives.

This guide highlights the available spectroscopic data for **cyclobutane-1,3-dicarboxylic acid** derivatives and provides a framework for their characterization. Further research is needed to populate the data tables with specific values for the 1,3-isomers and their direct derivatives to facilitate a more direct comparison.

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